2-Methylbutanal oxime
Overview
Description
2-Methylbutanal oxime is an aldoxime derived from 2-methylbutanal. It is a small organic compound with the molecular formula C5H11NO. This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group with the general structure R1R2C=NOH. The oxime group is known for its ability to form stable complexes with various metal ions and its utility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbutanal oxime can be synthesized through the reaction of 2-methylbutanal with hydroxylamine. The reaction typically occurs under mild acidic or neutral conditions. The general reaction is as follows:
2-Methylbutanal+Hydroxylamine→2-Methylbutanal oxime+Water
The reaction is usually carried out in an aqueous or alcoholic medium, and the product can be isolated by simple extraction and purification techniques .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutanal oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under mild acidic or basic conditions
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted oximes and related compounds
Scientific Research Applications
2-Methylbutanal oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Oximes, in general, are known for their role as antidotes for organophosphate poisoning. This compound may have similar applications.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-methylbutanal oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. In the context of organophosphate poisoning, oximes reactivate acetylcholinesterase by cleaving the bond between the enzyme and the organophosphate, thereby restoring normal enzyme function .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanal: The parent aldehyde from which 2-methylbutanal oxime is derived.
Other Aldoximes: Compounds such as acetaldoxime and benzaldoxime share similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-(2-methylbutylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWWFHKIKWFJNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315034 | |
Record name | 2-Methylbutanal oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53061-04-4 | |
Record name | 2-Methylbutanal oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53061-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbutanal oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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